![molecular formula C18H20O3 B13726553 6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused with an indene ring, and a cyclopropylmethoxy group is attached. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione typically involves a multi-step process. One common method is the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be performed using dienes and dienophiles under acidic conditions to form the spirocyclic structure . The reaction conditions often involve the use of solvents like acetic acid and ionic liquids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced spirocyclic compounds.
Substitution: Amino or thio-substituted spirocyclic compounds.
Applications De Recherche Scientifique
6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The cyclopropylmethoxy group can participate in hydrogen bonding or hydrophobic interactions, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]: Known for its biological activities, including antimicrobial and anticancer properties.
Spiro[cyclohexane-1,2’-thiazolo[4,5-b]pyridine]: Exhibits significant antimicrobial performance.
Spiro[cyclohexane-1,3’-oxindoline]: Utilized in the synthesis of pharmaceutical compounds with diverse biological activities.
Uniqueness
6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione stands out due to its unique combination of a cyclopropylmethoxy group and a spirocyclic framework, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C18H20O3 |
|---|---|
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
6-(cyclopropylmethoxy)spiro[3H-indene-2,4'-cyclohexane]-1,1'-dione |
InChI |
InChI=1S/C18H20O3/c19-14-5-7-18(8-6-14)10-13-3-4-15(9-16(13)17(18)20)21-11-12-1-2-12/h3-4,9,12H,1-2,5-8,10-11H2 |
Clé InChI |
KTWIMPSNXCJMNS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC3=C(CC4(C3=O)CCC(=O)CC4)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


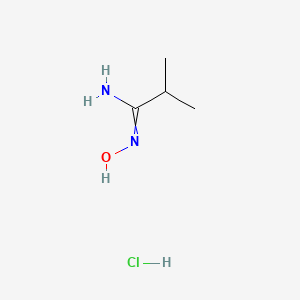
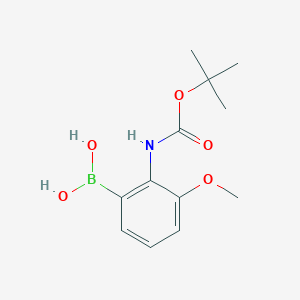



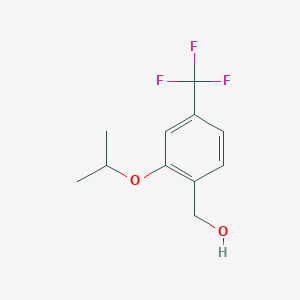
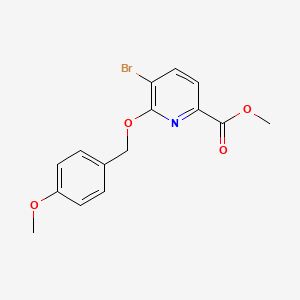
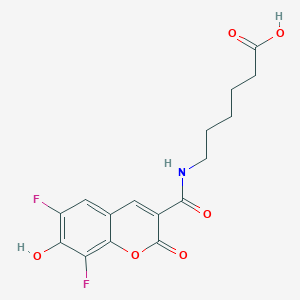
![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)
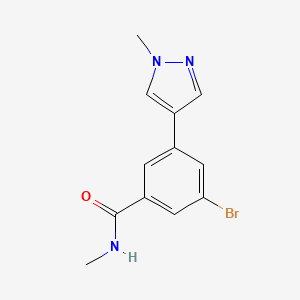
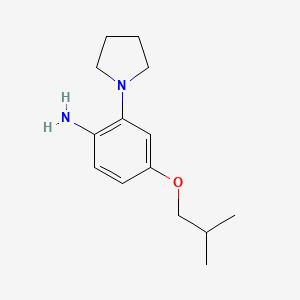
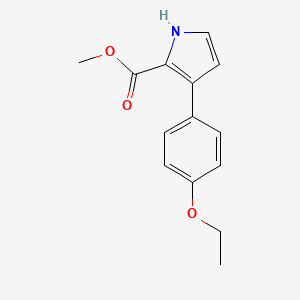
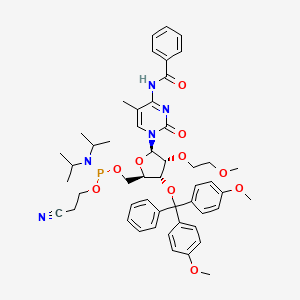
![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)
